1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-piperidinecarboxylic acid
Overview
Description
1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-piperidinecarboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of biochemical and physiological effects.
Mechanism of Action
The primary mechanism of action of 1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-piperidinecarboxylic acid is its inhibition of GABA transaminase. By inhibiting this enzyme, 1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-piperidinecarboxylic acid increases the levels of GABA in the brain, which can have a range of effects on neuronal excitability. GABA is an inhibitory neurotransmitter, meaning that it reduces the activity of neurons in the brain. By increasing the levels of GABA, 1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-piperidinecarboxylic acid can reduce neuronal excitability, which can have a range of therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-piperidinecarboxylic acid are primarily related to its ability to increase the levels of GABA in the brain. GABA is involved in a wide range of physiological processes, including the regulation of neuronal excitability, sleep, anxiety, and pain perception. By increasing the levels of GABA, 1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-piperidinecarboxylic acid can have a range of effects on these processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-piperidinecarboxylic acid for lab experiments is its specificity for GABA transaminase. This allows researchers to selectively manipulate the levels of GABA in the brain, which can be useful for studying the role of GABA in various physiological processes. However, one limitation of 1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-piperidinecarboxylic acid is that it is not very water-soluble, which can make it difficult to administer in certain experimental contexts.
Future Directions
There are a number of potential future directions for research on 1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-piperidinecarboxylic acid. One area of interest is its potential use in the treatment of addiction, particularly cocaine addiction. 1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-piperidinecarboxylic acid has been shown to reduce cocaine self-administration in animal models, suggesting that it may be a promising candidate for the development of new addiction treatments. In addition, further research is needed to explore the full range of physiological effects of 1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-piperidinecarboxylic acid, particularly in the context of neurological and psychiatric disorders.
Scientific Research Applications
1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-piperidinecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, anxiolytic, and antipsychotic effects in animal models. In addition, 1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-piperidinecarboxylic acid has been investigated for its potential use in the treatment of addiction, particularly cocaine addiction.
properties
IUPAC Name |
1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-2-11-26-15-5-3-14(4-6-15)21-17(22)12-16(18(21)23)20-9-7-13(8-10-20)19(24)25/h3-6,13,16H,2,7-12H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDBGCUUHRZIFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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